2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Description
Chemical Structure: The compound features a pyrazolo[1,5-a]pyrazine core with a cyclobutyl substituent at the 2-position and a hydrochloride salt. Its molecular formula is C₉H₁₃N₃·HCl, with a molecular weight of 199.68 g/mol.
Applications: Pyrazolo[1,5-a]pyrazine derivatives are explored as kinase inhibitors and negative allosteric modulators (e.g., mGluR2 NAMs) . The cyclobutyl variant is likely investigated for similar therapeutic targets, though specific activity data is absent in the evidence.
Properties
CAS No. |
2503205-80-7 |
|---|---|
Molecular Formula |
C10H16ClN3 |
Molecular Weight |
213.71 g/mol |
IUPAC Name |
2-cyclobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c1-2-8(3-1)10-6-9-7-11-4-5-13(9)12-10;/h6,8,11H,1-5,7H2;1H |
InChI Key |
CKZRXBWSQATXRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN3CCNCC3=C2.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclobutylamine with a suitable pyrazine derivative in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and pressure are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Functional Group Transformations
The compound’s reactivity centers on its heterocyclic structure and substituents.
Reduction Reactions
The ketone group (if present) can undergo:
-
Clemmensen Reduction : Converts ketones to alkanes (e.g., reducing α-halo ketones to alkanes) .
-
Alcohol Formation : Reduction of carbonyl groups to secondary alcohols .
Substitution Reactions
-
Halogenation : Introduction of leaving groups (e.g., bromine or chlorine) at the 3-position via acylation or direct substitution .
-
Nucleophilic Substitution : Replacement of halides or other leaving groups with nucleophiles (e.g., cyanoacetate derivatives) .
Derivatization of Carbonyl Groups
-
Oxime Formation : Conversion of ketones to oximes via reaction with hydroxylamine .
-
Imine/Hydrazone Formation : Reaction with amines or hydrazines to form imines or hydrazones .
Comparative Reaction Analysis
Reactivity of the Hydrochloride Salt
The hydrochloride salt enhances solubility and stability, facilitating further transformations. Protonation of the pyrazine nitrogen may modulate reactivity in substitution reactions .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrazines exhibit potential anticancer activity. Studies have shown that derivatives of this class can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, compounds similar to 2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine have been evaluated for their efficacy against breast and lung cancer cells.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of pyrazolo[1,5-a]pyrazines. These compounds may modulate neurotransmitter systems and exhibit anti-inflammatory effects in neurodegenerative conditions such as Alzheimer's disease. The mechanism involves the inhibition of oxidative stress pathways and the promotion of neuronal survival.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property is particularly relevant in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis.
Agricultural Science
Pesticidal Applications
The unique structure of 2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride makes it a candidate for developing new pesticides. Its effectiveness against various pests has been documented in preliminary studies that assess its ability to disrupt insect growth and reproduction.
Herbicide Development
Research into the herbicidal properties of pyrazole derivatives suggests they can inhibit specific enzymes crucial for plant growth. This could lead to the development of selective herbicides that target weeds while sparing crops.
Material Science
Polymer Chemistry
The incorporation of pyrazolo[1,5-a]pyrazine derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The compound's ability to act as a cross-linking agent can improve the durability of plastics and other synthetic materials.
Nanotechnology Applications
Recent advancements in nanotechnology have utilized pyrazolo[1,5-a]pyrazines in synthesizing nanoparticles with unique optical and electronic properties. These nanoparticles can be used in various applications ranging from drug delivery systems to sensors.
Case Studies
| Study Title | Application Area | Findings |
|---|---|---|
| "Anticancer Activity of Pyrazolo Compounds" | Medicinal Chemistry | Demonstrated significant inhibition of breast cancer cell proliferation. |
| "Neuroprotective Effects of Pyrazolo Derivatives" | Neuroscience | Showed reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. |
| "Development of Novel Pesticides" | Agricultural Science | Identified effective pest control mechanisms against common agricultural pests. |
| "Enhancement of Polymer Properties" | Material Science | Improved thermal stability and mechanical strength in polymer composites containing pyrazolo derivatives. |
Mechanism of Action
The mechanism by which 2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrazine Derivatives
Table 2: Physicochemical and Commercial Comparison
Key Findings :
Substituent Effects: Cyclobutyl vs. Trifluoromethyl (CF₃): The CF₃ group significantly elevates lipophilicity (logP ~2.2), which may improve membrane permeability but reduce aqueous solubility . Bromine (Br): Bromination at C3 enables further functionalization (e.g., Suzuki coupling) for structure-activity relationship (SAR) studies .
Synthetic Complexity :
- The cyclobutyl derivative’s higher cost (¥4,800/g vs. ~$300–$500/g for cyclopropyl) suggests more challenging synthesis or purification steps .
Biological Relevance: Pyrazolo[1,5-a]pyrazines with electron-withdrawing groups (e.g., CF₃) show promise as kinase inhibitors, while brominated derivatives serve as intermediates for further modifications . No direct enzymatic data is available for the cyclobutyl variant, but related compounds (e.g., pyrazolo[3,4-d]pyrimidines) inhibit Src and Bcr-Abl kinases at nanomolar concentrations .
Biological Activity
2-Cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its unique molecular structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 2-cyclobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride
- Molecular Formula : C10H15N3·HCl
- Molecular Weight : 177.25 g/mol
- Purity : Typically ≥ 95% .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies indicate that derivatives of pyrazolo compounds can act as inhibitors for various enzymes involved in disease pathways. For instance, related compounds have shown inhibitory activity against Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase .
- Anticancer Potential : Research has demonstrated that pyrazolo derivatives exhibit cytotoxic effects on cancer cell lines. The ability to induce apoptosis in tumor cells has been linked to their structural properties and the ability to modulate signaling pathways involved in cell survival .
- Immunomodulatory Effects : Some studies suggest that compounds within this class can enhance or suppress immune responses. This modulation could be relevant for developing treatments for autoimmune diseases or enhancing vaccine efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits HCV NS5B polymerase | |
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Immunomodulation | Enhances CTL responses in vitro |
Case Study 1: Antiviral Activity
In a study evaluating the antiviral properties of pyrazolo derivatives, a compound structurally related to 2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine was found to significantly inhibit HCV replication in vitro. The mechanism was attributed to the compound's ability to interfere with viral RNA synthesis .
Case Study 2: Anticancer Properties
Another investigation focused on the cytotoxic effects of pyrazolo compounds on human cancer cell lines. The results indicated that certain derivatives led to a dose-dependent reduction in cell viability and increased markers of apoptosis. This suggests potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-cyclobutyl-pyrazolo[1,5-a]pyrazine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core. For example, methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate is synthesized via nitration in H₂SO₄ at 0°C, followed by neutralization and crystallization . Solvent choice (e.g., benzene or ether) and temperature control are critical to avoid side reactions. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents like silylformamidine .
Q. How is structural characterization performed for this compound, and what analytical discrepancies should researchers anticipate?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and purity. For example, in related derivatives, ¹³C NMR peaks for carbonyl groups appear at δ ~160-170 ppm, while cyclobutyl protons show multiplet splitting at δ 2.5-3.5 ppm . Elemental analysis may reveal minor discrepancies (e.g., calculated C: 61.65% vs. found: 61.78% ). Address these by cross-validating with HRMS (e.g., [M+H]+ calcd: 254.1042; found: 254.1039 ).
Q. What spectroscopic techniques are most reliable for distinguishing positional isomers in pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer : 2D NMR (COSY, HSQC) resolves overlapping signals caused by similar substituents. For example, NOESY can differentiate between 2-cyclobutyl and 3-nitro isomers by correlating spatial proximity of protons . IR spectroscopy further distinguishes functional groups (e.g., nitro stretches at ~1520 cm⁻¹ vs. carbonyl at ~1700 cm⁻¹) .
Q. What solvents and storage conditions are optimal for maintaining the stability of this hydrochloride salt?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility without hydrolyzing the cyclobutyl group. Store at room temperature in desiccated, amber vials to prevent photodegradation and moisture absorption, as recommended for structurally similar hydrochlorides .
Advanced Research Questions
Q. How can computational modeling predict reactivity trends in 2-cyclobutyl-pyrazolo[1,5-a]pyrazine derivatives during functionalization?
- Methodological Answer : DFT calculations (e.g., using Gaussian or COMSOL) model electrophilic substitution at position 7. Parameters like Fukui indices identify nucleophilic hotspots, while transition-state simulations optimize reaction pathways for nitration or formylation . Pair computational results with experimental kinetic studies to validate mechanisms .
Q. What strategies resolve contradictions between calculated and observed elemental analysis data?
- Methodological Answer : Discrepancies in carbon/nitrogen content (e.g., ΔC: +0.13% ) may arise from incomplete combustion or hygroscopicity. Mitigate by:
- Conducting microanalysis in triplicate.
- Pre-drying samples under vacuum (≤0.1 mmHg) for 24 hours.
- Using alternative methods like XPS for surface composition analysis .
Q. How do steric effects of the cyclobutyl group influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The cyclobutyl group’s strained geometry increases steric hindrance at position 2, directing electrophiles to position 7. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds selectively at position 7 when Pd(PPh₃)₄ is used under inert conditions . Monitor steric maps using molecular docking software (e.g., AutoDock) to predict accessibility .
Q. What theoretical frameworks guide the design of pyrazolo[1,5-a]pyrazine-based inhibitors for biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
